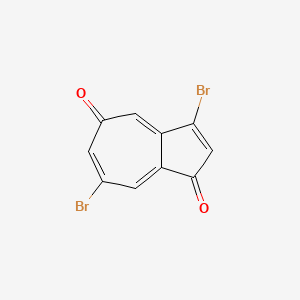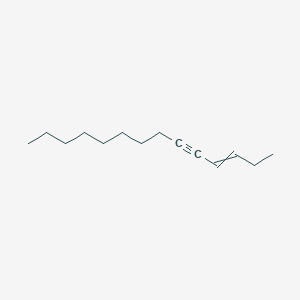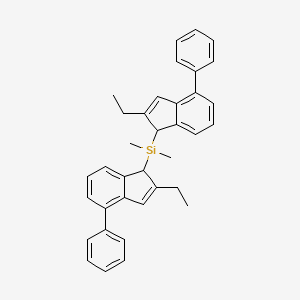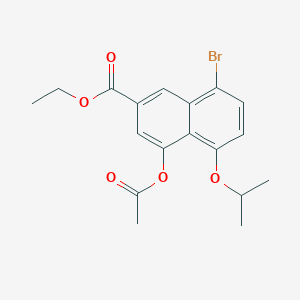
15,17-Dimethyltritetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,17-Dimethyltritetracontane is a long-chain hydrocarbon with the molecular formula C₄₅H₉₂. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its high molecular weight and its presence in various natural and synthetic contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15,17-Dimethyltritetracontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller alkanes. These processes are conducted in large-scale reactors under controlled temperatures and pressures to maximize efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
15,17-Dimethyltritetracontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation.
Substitution: Halogenation is a common substitution reaction where halogens such as chlorine or bromine replace hydrogen atoms in the presence of UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium or platinum.
Substitution: Chlorine (Cl₂) or bromine (Br₂) with UV light or heat.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
15,17-Dimethyltritetracontane finds applications in various fields:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure.
Biology: Studied for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Wirkmechanismus
The mechanism of action of 15,17-Dimethyltritetracontane involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tritetracontane (C₄₃H₈₈): A similar long-chain alkane with two fewer carbon atoms.
13,17-Dimethyltritetracontane (C₄₅H₉₂): Another isomer with methyl groups at different positions.
Hexatriacontane (C₃₆H₇₄): A shorter alkane with a similar structure.
Uniqueness
15,17-Dimethyltritetracontane is unique due to its specific methyl group positioning, which can influence its physical properties and reactivity compared to other long-chain alkanes. This structural uniqueness makes it valuable in specialized applications where precise molecular characteristics are required.
Eigenschaften
CAS-Nummer |
185038-04-4 |
|---|---|
Molekularformel |
C45H92 |
Molekulargewicht |
633.2 g/mol |
IUPAC-Name |
15,17-dimethyltritetracontane |
InChI |
InChI=1S/C45H92/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-45(4)43-44(3)41-39-37-35-33-31-18-16-14-12-10-8-6-2/h44-45H,5-43H2,1-4H3 |
InChI-Schlüssel |
VXTZFFHFIXNNPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)

![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)









phosphanium perchlorate](/img/structure/B14263295.png)
